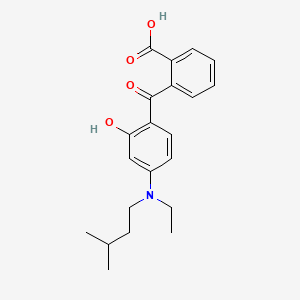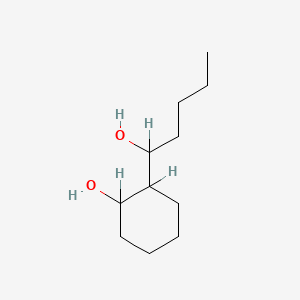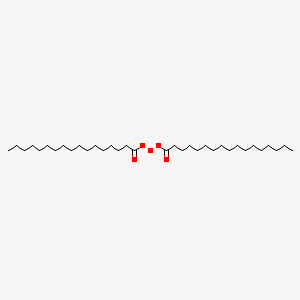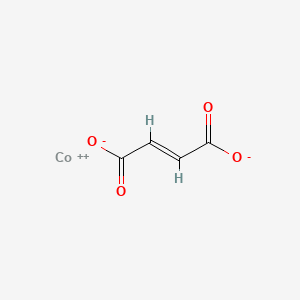
Cobalt(II) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) fumarate is an inorganic compound that consists of cobalt ions coordinated with fumarate ligandsThe compound typically forms coordination polymers, where cobalt ions are linked by fumarate ligands, creating extended network structures .
Preparation Methods
Cobalt(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of cobalt(II) chloride hexahydrate or cobalt(II) nitrate hexahydrate with sodium fumarate in the presence of water. The reaction typically proceeds under mild conditions, and the resulting product is isolated by filtration and drying . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cobalt(II) fumarate undergoes several types of chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The fumarate ligands in this compound can be substituted with other ligands, such as nicotinamide, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt(II) fumarate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Gas Adsorption: The porous structure of this compound coordination polymers makes them suitable for gas adsorption applications, such as carbon dioxide capture.
Magnetic Materials: This compound exhibits interesting magnetic properties and is studied for its potential use in magnetic materials and single-ion magnets.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of cobalt(II) fumarate in its various applications involves its ability to coordinate with other molecules and ions. In catalysis, the cobalt ions can activate substrates and facilitate chemical transformations. In gas adsorption, the porous structure allows for the capture and storage of gas molecules. The magnetic properties arise from the coordination environment of the cobalt ions and their interactions with the fumarate ligands .
Comparison with Similar Compounds
Cobalt(II) fumarate can be compared with other cobalt(II) coordination compounds, such as cobalt(II) succinate and cobalt(II) maleate. These compounds share similar coordination environments but differ in the nature of the dicarboxylate ligands. This compound is unique in its ability to form extended network structures with fumarate ligands, which can influence its properties and applications .
Similar compounds include:
- Cobalt(II) succinate
- Cobalt(II) maleate
- Cobalt(II) oxalate
- Cobalt(II) malonate
Properties
CAS No. |
85187-42-4 |
|---|---|
Molecular Formula |
C4H2CoO4 |
Molecular Weight |
172.99 g/mol |
IUPAC Name |
(E)-but-2-enedioate;cobalt(2+) |
InChI |
InChI=1S/C4H4O4.Co/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
RKHIWEUVOCCWMO-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Co+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


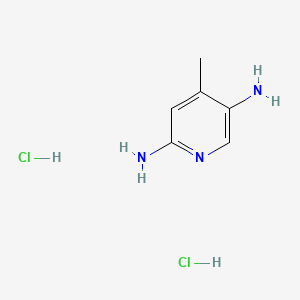

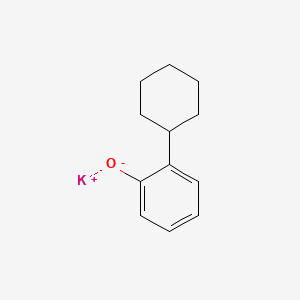
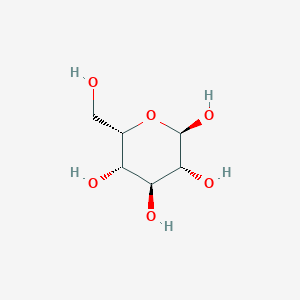
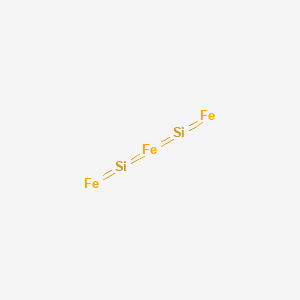
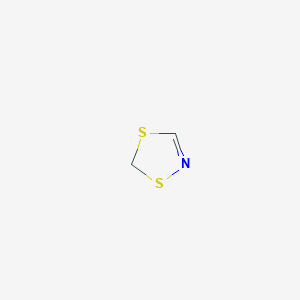
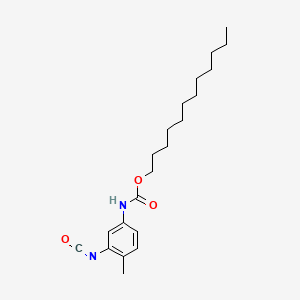

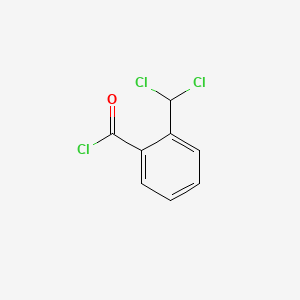
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
